molecular formula C10H15BrN2S B1268910 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine CAS No. 364794-30-9

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine

Cat. No. B1268910
CAS RN: 364794-30-9
M. Wt: 275.21 g/mol
InChI Key: ISCVSTFCJVWORZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" typically involves nucleophilic substitution reactions and bromination processes. For example, Mishriky and Moustafa (2013) synthesized a related compound via nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, obtained through bromination (Br2/AcOH) of a precursor compound (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

Molecular structure analysis often involves advanced techniques such as X-ray crystallography and spectroscopy. For compounds within this chemical class, structural characterization can reveal interesting aspects such as the conformation of the piperazine ring and the positioning of the bromothiophene and methyl groups. While specific studies on "this compound" were not found, related research on structural characterization provides valuable insights into similar compounds' molecular arrangements.

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs may include transformations under palladium-catalyzed conditions, Suzuki cross-coupling reactions, and nucleophilic substitution reactions. These reactions are significant for functionalizing the compound or synthesizing derivatives with potential biological activities. For instance, Rizwan et al. (2021) reported the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions (Rizwan et al., 2021).

Scientific Research Applications

Synthesis in Medicinal Chemistry

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is used in the synthesis of various medicinal compounds. For instance, it is a key component in the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives, which are analogs of loxapine, a potent antipsychotic drug (Kohara et al., 2002). Similarly, it is utilized in the preparation of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, with potential applications in pharmaceutical chemistry (Kohara et al., 2002).

Anticancer Activity

This compound has shown relevance in cancer research. A study investigating 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which includes this compound, revealed its significant in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).

Role in Catalytic and Antimicrobial Studies

The compound is also instrumental in studies of less symmetrical dicopper(II) complexes, which are used as models for catechol oxidase, an enzyme involved in biological oxidation reactions. These studies contribute to understanding the role of a thioether group close to the metal site in enzymatic reactions (Merkel et al., 2005). Furthermore, it is used in synthesizing complexes with potential antimicrobial activities (Bharathi et al., 2009).

Synthesis of Derivatives and Reagents

This compound is crucial in synthesizing various chemical derivatives, including amides and other organic compounds, which are important in the development of novel drugs and reagents (Koroleva et al., 2011). It's also utilized in synthesizing derivatization reagents for the detection of amine enantiomers in pharmacological studies (Jin et al., 2020).

Structural Studies and Analysis

Structural studies of compounds derived from this compound contribute to our understanding of molecular structures and properties. These studies are fundamental in pharmaceutical and chemical research for designing new compounds with desired properties (Ozbey et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. A Material Safety Data Sheet (MSDS) would provide detailed information on these aspects .

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVSTFCJVWORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350364
Record name 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364794-30-9
Record name 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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